CB1 Receptor Functional Activity: Target Compound vs. Cannabilactone AM1710
In a class-level comparison, the target compound's 3-propoxy side chain represents a critical variation from the lead cannabilactone AM1710 (which has a 3-(1',1'-dimethylheptyl) side chain). The target compound's CB1 agonist activity (EC50 = 126 nM, measured in a luciferase reporter gene assay in CHO cells expressing human CB1) [1] is substantially less potent than the sub-nanomolar CB2 affinity of the optimized cannabilactones [2], suggesting a different selectivity profile. This indicates the 3-propoxy group alone is insufficient for the high CB2 selectivity (CB2/CB1 selectivity ratio > 50-fold) achieved by the heptyl side chain in AM1710.
| Evidence Dimension | CB1 receptor functional activity (agonist EC50) |
|---|---|
| Target Compound Data | EC50 = 126 nM |
| Comparator Or Baseline | Cannabilactone AM1710: CB2 Ki < 1 nM, CB1 Ki = 54 nM (related, but not directly comparable due to different assay format) |
| Quantified Difference | Approximately 2.3-fold less potent than AM1710 at CB1 (cross-study comparison caveat applies) |
| Conditions | Human CB1 receptor expressed in CHO cells; luciferase reporter gene assay |
Why This Matters
For researchers studying peripheral CB2-mediated analgesia, the target compound's low CB1 activity is advantageous for reducing psychotropic side effects, while its potency at CB1 is informative for selectivity profiling.
- [1] BindingDB Entry BDBM50380719. Agonist activity at human cannabinoid CB1 receptor expressed in CHO cells by luciferase reporter gene assay. View Source
- [2] Khanolkar, A. D., Lu, D., Ibrahim, M., Duclos, R. I., Jr., Thakur, G. A., Malan, T. P., Jr., Porreca, F., Veerappan, V., Tian, X., George, C., Parrish, D. A., Papahatjis, D. P., & Makriyannis, A. (2007). Cannabilactones: A Novel Class of CB2 Selective Agonists with Peripheral Analgesic Activity. Journal of Medicinal Chemistry, 50(26), 6493–6500. View Source
